3-Hydroxy-5-phenylpyrrolidin-2-one
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Overview
Description
3-Hydroxy-5-phenylpyrrolidin-2-one is a chemical compound with the molecular formula C10H11NO2. It is a pyrrolidinone derivative characterized by a hydroxyl group at the third position and a phenyl group at the fifth position of the pyrrolidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-substituted piperidines through a domino process that forms pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes the synthesis practical and scalable .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nucleophiles like amines and alcohols are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted pyrrolidinones, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Hydroxy-5-phenylpyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural configuration and functional groups. Molecular docking studies have shown that it can interact with proteins such as Akt, influencing various signaling pathways .
Comparison with Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-dione:
Prolinol: A compound with a similar pyrrolidine ring structure but different functional groups.
Uniqueness: 3-Hydroxy-5-phenylpyrrolidin-2-one is unique due to the presence of both a hydroxyl group and a phenyl group, which confer distinct chemical reactivity and biological activity compared to other pyrrolidinone derivatives .
Properties
IUPAC Name |
3-hydroxy-5-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-6-8(11-10(9)13)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPBZSBDIOOTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C1O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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